3-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrazine-2-carbonitrile
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Overview
Description
3-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrazine-2-carbonitrile is a useful research compound. Its molecular formula is C16H18N6O and its molecular weight is 310.361. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
Several studies have focused on the synthesis of new heterocyclic compounds using related chemical structures as precursors. For instance, the utility of enaminonitriles in heterocyclic synthesis has been explored to create new pyrazole, pyridine, and pyrimidine derivatives, highlighting the versatility of these compounds in synthesizing a wide range of biologically active molecules (Fadda et al., 2012). Similarly, novel tricyclic heterocyclic compounds have been synthesized for potential anticancer applications, using chromanone and thiochromanone as synthons, indicating the compound's role in developing new therapeutic agents (Hammam et al., 2003).
Anticancer and Antimicrobial Activities
Research has also been conducted on the synthesis of pyrimidine-piperazine-chromene and quinoline conjugates, evaluated against human breast cancer cell lines and for their cytotoxic activities. This suggests potential applications in cancer treatment through the development of novel chemotherapeutic agents (Parveen et al., 2017). Another study synthesized new pyridines and fused pyridine derivatives with evaluated antibacterial and antitumor activities, further demonstrating the compound's relevance in creating new treatments for infectious diseases and cancer (Elewa et al., 2021).
Molecular Docking and SAR Analysis
The synthesis, estrogen receptor binding affinity, and molecular docking of pyrimidine-piperazine-chromene and quinoline conjugates were studied, with compounds showing better anti-proliferative activities than the reference drug curcumin. The structure-activity relationship (SAR) analysis revealed that attaching chromene and quinoline moieties with pyrimide and piperazine enhanced anti-proliferative activities, indicating the compound's role in drug design and development (Parveen et al., 2017).
Mechanism of Action
Target of Action
The primary target of the compound “3-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrazine-2-carbonitrile” is currently unknown
Biochemical Pathways
Without knowledge of the compound’s target, it’s challenging to summarize the affected biochemical pathways and their downstream effects . Future studies could provide insights into the biochemical pathways influenced by this compound.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown
Properties
IUPAC Name |
3-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O/c1-12-8-15(21-11-20-12)23-10-13-2-6-22(7-3-13)16-14(9-17)18-4-5-19-16/h4-5,8,11,13H,2-3,6-7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTEFFAJHPNBGOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)OCC2CCN(CC2)C3=NC=CN=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.